molecular formula C9H12N2O2 B13547956 (2R)-2-Amino-4-(pyridin-3-YL)butanoic acid

(2R)-2-Amino-4-(pyridin-3-YL)butanoic acid

Cat. No.: B13547956
M. Wt: 180.20 g/mol
InChI Key: DKDFDEKVGHBVIX-MRVPVSSYSA-N
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Description

(2R)-2-Amino-4-(pyridin-3-YL)butanoic acid: is a chiral amino acid derivative that features a pyridine ring attached to the butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-4-(pyridin-3-YL)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyridine-3-carboxaldehyde and ®-2-aminobutyric acid.

    Condensation Reaction: The pyridine-3-carboxaldehyde undergoes a condensation reaction with ®-2-aminobutyric acid in the presence of a suitable catalyst, such as sodium cyanoborohydride, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-2-Amino-4-(pyridin-3-YL)butanoic acid can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions, particularly at the pyridine ring, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, oxo derivatives, and reduced forms of the original compound.

Scientific Research Applications

Chemistry:

    Catalysis: (2R)-2-Amino-4-(pyridin-3-YL)butanoic acid is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Protein Interactions: It is used in research to study protein-ligand interactions and protein folding.

Medicine:

    Drug Development: this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Diagnostics: It is used in the development of diagnostic agents for imaging and disease detection.

Industry:

    Material Science: The compound is explored for its use in the development of new materials with unique properties, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-4-(pyridin-3-YL)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In medicinal applications, it may modulate signaling pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

    (2R)-2-Amino-4-(pyridin-2-YL)butanoic acid: Similar structure but with the pyridine ring attached at the 2-position.

    (2R)-2-Amino-4-(pyridin-4-YL)butanoic acid: Similar structure but with the pyridine ring attached at the 4-position.

    (2R)-2-Amino-4-(quinolin-3-YL)butanoic acid: Contains a quinoline ring instead of a pyridine ring.

Uniqueness:

    Positional Isomerism: The position of the pyridine ring in (2R)-2-Amino-4-(pyridin-3-YL)butanoic acid provides unique chemical properties and reactivity compared to its positional isomers.

    Biological Activity: The specific positioning of the pyridine ring can influence the compound’s interaction with biological targets, leading to distinct pharmacological effects.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

(2R)-2-amino-4-pyridin-3-ylbutanoic acid

InChI

InChI=1S/C9H12N2O2/c10-8(9(12)13)4-3-7-2-1-5-11-6-7/h1-2,5-6,8H,3-4,10H2,(H,12,13)/t8-/m1/s1

InChI Key

DKDFDEKVGHBVIX-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CN=C1)CC[C@H](C(=O)O)N

Canonical SMILES

C1=CC(=CN=C1)CCC(C(=O)O)N

Origin of Product

United States

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